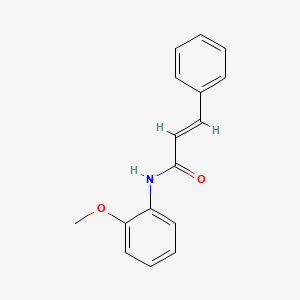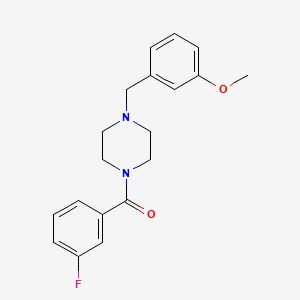![molecular formula C11H17BrN2S B5630340 1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)
1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane" is a compound within the broader class of 1,4-diazepane derivatives, known for their varied applications in medicinal chemistry and material science. The compound is synthesized through specific reactions involving bromo-thienyl and diazepane units.
Synthesis Analysis
The synthesis of diazepane derivatives often involves multistep reactions, including coupling reactions, cyclization, and functional group transformations. For example, the synthesis of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, closely related to the compound of interest, utilizes 1-methylhomopiperazine coupled with diazonium salts, showcasing the typical approach for synthesizing diazepane derivatives (Moser & Vaughan, 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. X-ray diffraction analysis is a common method for determining the crystal and molecular structure of diazepane derivatives, providing insights into their conformation and electronic structure. For instance, the structural analysis of bis-triazene diazepane derivatives has been achieved through single-crystal X-ray diffraction, highlighting the typical structural features of these compounds (Moser & Vaughan, 2004).
Chemical Reactions and Properties
Diazepane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include coupling reactions, nucleophilic substitutions, and cyclizations, which are pivotal in modifying the structure and thus the activity of the compounds. The reactivity is often influenced by the presence of substituents on the diazepane ring and the nature of the heteroatom-containing aromatic units attached to it.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of diazepane derivatives are influenced by their molecular structure. For example, compounds in this class can exist as crystalline solids or stable oils, and their physical state can affect their application and handling (Moser & Vaughan, 2004).
Propiedades
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c1-13-3-2-4-14(6-5-13)8-11-7-10(12)9-15-11/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSTBRSZGRGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)


![N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630308.png)

![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide](/img/structure/B5630323.png)
![phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5630327.png)

![2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5630338.png)
![N,N-diethyl-1-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperidine-3-carboxamide](/img/structure/B5630344.png)